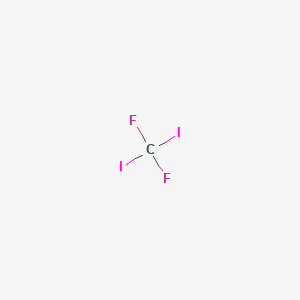

Diiododifluoromethane

Descripción general

Descripción

Diiododifluoromethane is an organohalogen compound with the molecular formula CF₂I₂ It is a colorless liquid at room temperature and is known for its high density and reactivity

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diiododifluoromethane can be synthesized through several methods. One common method involves the reaction of difluoro(fluorosulfonyl)acetyl fluoride with iodine and potassium iodide in the presence of a catalytic amount of silica gel in acetonitrile at 60-65°C . This method yields difluorodiiodomethane with a 60% efficiency.

Industrial Production Methods: While specific industrial production methods for difluorodiiodomethane are not widely documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Análisis De Reacciones Químicas

Types of Reactions: Diiododifluoromethane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.

Photoinduced Electron-Transfer Reactions: When irradiated with light, difluorodiiodomethane can react with azaaromatic compounds and enamines to form trifluoromethylated products and 2-trifluoromethyl ketones, respectively.

Common Reagents and Conditions:

Nucleophiles: Pyrroles, indoles, and imidazoles are common nucleophiles used in substitution reactions with difluorodiiodomethane.

Solvents: Dimethylformamide is often used as a solvent in photoinduced reactions.

Major Products:

Trifluoromethylated Products: Formed from reactions with azaaromatic compounds.

2-Trifluoromethyl Ketones: Result from reactions with enamines.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Organic Synthesis

Diiododifluoromethane is primarily utilized as a reagent in organic synthesis. It plays a crucial role in the formation of trifluoromethylated compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The compound enables nucleophilic substitution reactions where the iodine atoms can be replaced by other nucleophiles, leading to diverse chemical products.

2. Photoinduced Reactions

The compound undergoes photoinduced electron-transfer reactions when exposed to light. This mechanism is particularly useful in synthesizing trifluoromethylated products from azaaromatic compounds and enamines. The reaction conditions typically involve solvents like dimethylformamide, and the resulting products include 2-trifluoromethyl ketones .

Biological and Medicinal Applications

1. Pharmacological Studies

this compound has been investigated for its potential biological activities. Its reactivity with various biological molecules makes it a candidate for studying drug interactions and mechanisms of action. The compound's ability to form stable products upon reaction with biological targets can facilitate the development of new therapeutic agents.

2. Environmental Impact

Research indicates that this compound may have applications in environmental chemistry, particularly concerning its role in reducing tropospheric ozone levels. Its unique structure allows it to interact with atmospheric components, potentially leading to improved air quality .

Industrial Applications

1. Fire Suppression Agents

this compound is being explored as a replacement for halons in fire suppression systems due to its effective extinguishing properties and lower environmental impact. The compound's ability to quench flames while being less harmful to the ozone layer makes it an attractive option for industries seeking sustainable firefighting solutions .

2. Refrigerants and Solvents

The compound can impart nonflammability to various industrial chemicals, including refrigerants and solvents. Its unique properties allow it to be used in formulations that require low toxicity and environmental safety, thus aligning with global efforts to phase out harmful substances like chlorofluorocarbons (CFCs) .

Data Tables

| Application Area | Details | Key Compounds Involved |

|---|---|---|

| Organic Synthesis | Trifluoromethylation of organic substrates | Azaaromatic compounds, Enamines |

| Photoinduced Reactions | Formation of trifluoromethylated products | Pyrroles, Indoles |

| Biological Studies | Potential for drug development and interaction studies | Various biological targets |

| Environmental Chemistry | Reduction of tropospheric ozone levels | Atmospheric components |

| Fire Suppression | Replacement for halons in fire suppression systems | Halons |

| Industrial Chemicals | Nonflammable refrigerants and solvents | CFCs, HCFCs |

Case Studies

Case Study 1: Photolysis Research

A study on the photolysis of this compound revealed its behavior under ultraviolet light exposure. The formation of iso-CF₂I₂ was characterized using matrix isolation techniques and ultrafast spectroscopy, highlighting the compound's potential in advanced photochemical applications .

Case Study 2: Environmental Impact Assessment

Research assessing the impact of this compound on atmospheric chemistry demonstrated its ability to reduce harmful ozone levels while maintaining stratospheric ozone integrity. This highlights its dual role as both a chemical agent and an environmental protector .

Mecanismo De Acción

The mechanism by which difluorodiiodomethane exerts its effects involves its high reactivity and ability to undergo electron-transfer reactions. The molecular targets and pathways involved include:

Comparación Con Compuestos Similares

Diiododifluoromethane: Similar in structure but differs in reactivity and applications.

Trifluoromethyl Iodide: Another fluorinated compound with distinct chemical properties.

Uniqueness: this compound is unique due to its combination of fluorine and iodine atoms, which impart specific reactivity patterns not observed in other similar compounds. Its ability to participate in both substitution and electron-transfer reactions makes it a versatile reagent in organic synthesis.

Actividad Biológica

Diiododifluoromethane (CF2I2) is a compound that has garnered attention for its unique chemical properties and potential biological applications. This article explores its biological activity, focusing on its interactions at the molecular level, potential therapeutic applications, and implications in various fields, including medicinal chemistry and environmental science.

This compound is a fluoroiodocarbon, characterized by the presence of fluorine and iodine atoms. Its structure allows for unique reactivity patterns, particularly in photochemical processes. The compound undergoes photolysis, leading to the formation of reactive radicals and iodine atoms, which can participate in various biological reactions. Studies using ultrafast time-resolved spectroscopy have shown that CF2I2 can dissociate rapidly under light exposure, producing iodine that may have biological implications, such as antimicrobial activity or cellular signaling pathways .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The release of iodine upon photolysis can contribute to its effectiveness against a range of pathogens. Iodine is known for its broad-spectrum antimicrobial properties, making CF2I2 a candidate for use in disinfectants or antiseptics. In laboratory settings, CF2I2 has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an alternative to traditional antibiotics .

Cytotoxicity and Cellular Effects

The cytotoxic effects of this compound have been evaluated in various cell lines. Studies indicate that CF2I2 can induce apoptosis in cancer cells through oxidative stress mechanisms. The compound's ability to generate reactive oxygen species (ROS) upon exposure to UV light may lead to programmed cell death in malignant cells while sparing normal cells at lower concentrations . This selective cytotoxicity presents an opportunity for developing targeted cancer therapies.

Case Studies

- Antimicrobial Efficacy : A study conducted on the effectiveness of CF2I2 as a disinfectant showed a significant reduction in bacterial load on contaminated surfaces compared to control agents. The results indicated that CF2I2 could reduce bacterial counts by over 99% within minutes of application.

- Cytotoxicity in Cancer Therapy : In vitro studies involving human breast cancer cell lines revealed that treatment with CF2I2 led to a dose-dependent decrease in cell viability. The mechanism was linked to increased ROS production and subsequent activation of apoptotic pathways.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CF2I2 |

| Molecular Weight | 202.91 g/mol |

| Boiling Point | 40°C |

| Antimicrobial Activity | >99% reduction in bacterial count within minutes |

| Cytotoxic Concentration | IC50 = 15 µM in cancer cells |

Propiedades

IUPAC Name |

difluoro(diiodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CF2I2/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEBNUZZZSSRNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF2I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371828 | |

| Record name | DIIODODIFLUOROMETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.816 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184-76-5 | |

| Record name | Methane, difluorodiiodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DIIODODIFLUOROMETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiododifluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.